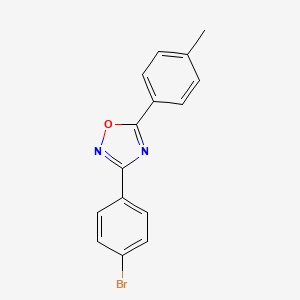

3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole

描述

Systematic Nomenclature and Structural Identification

This compound represents a specific substituted derivative of the 1,2,4-oxadiazole heterocyclic framework, bearing the Chemical Abstracts Service registry number 587006-12-0. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the positions of substituents relative to the heterocyclic nitrogen and oxygen atoms within the five-membered ring structure. The molecular formula C₁₅H₁₁BrN₂O indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 315.16 grams per mole.

The structural architecture of this compound features a central 1,2,4-oxadiazole ring system with two distinct aromatic substituents positioned at specific locations. The 4-bromophenyl moiety occupies position 3 of the oxadiazole ring, while the p-tolyl group is located at position 5. This particular substitution pattern confers unique electronic and steric properties to the molecule, influencing its chemical reactivity and potential biological activity. The presence of the bromine atom introduces electron-withdrawing characteristics to the phenyl ring, while the methyl group on the tolyl substituent provides electron-donating properties.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Alternative Names | 1,2,4-Oxadiazole, 3-(4-bromophenyl)-5-(4-methylphenyl)- |

| Chemical Abstracts Service Number | 587006-12-0 |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.16 g/mol |

| MDL Number | MFCD03723862 |

The compound's structural identification relies on comprehensive spectroscopic characterization methods that confirm the connectivity and spatial arrangement of atoms within the molecule. The oxadiazole ring system exhibits aromatic character, although research indicates that 1,2,4-oxadiazole heterocycles display more heterodiene characteristics compared to their 1,3,4-isomers, which possess increased aromaticity due to their symmetrical structure. This distinction influences the reactivity patterns and chemical behavior of the compound in various synthetic transformations and potential applications.

Historical Development of 1,2,4-Oxadiazole Derivatives

The historical development of 1,2,4-oxadiazole derivatives traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first successful synthesis of the 1,2,4-oxadiazole heterocycle. Initially, this heterocyclic system was classified as azoxime or furo[ab1]diazole, reflecting the limited understanding of its structural properties during the late nineteenth century. The significance of this discovery remained largely unrecognized for nearly eight decades, until the 1960s when chemists began to appreciate the unique photochemical rearrangement capabilities of these compounds to other heterocyclic systems.

The biological activity investigations of 1,2,4-oxadiazole derivatives commenced in earnest during the early 1940s, marking a pivotal transition from purely academic interest to practical pharmaceutical applications. This period of intensive research culminated in the development of Oxolamine, the first commercially available drug containing a 1,2,4-oxadiazole ring system, which was introduced to the pharmaceutical market as a cough suppressant approximately twenty years after the initial biological studies began.

The subsequent forty years witnessed an unprecedented expansion in 1,2,4-oxadiazole research, leading to the discovery of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Research has demonstrated that these compounds also exhibit inhibitory potency against various enzymes and proteins, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump systems, cyclooxygenases, and butyrylcholinesterase.

| Historical Milestone | Year | Significance |

|---|---|---|

| First Synthesis | 1884 | Tiemann and Krüger synthesize 1,2,4-oxadiazole |

| Initial Classification | 1884 | Classified as azoxime or furo[ab1]diazole |

| Photochemical Recognition | 1960s | Discovery of photochemical rearrangement properties |

| Biological Studies Begin | 1940s | First investigations into biological activity |

| First Commercial Drug | 1960s | Oxolamine introduced as cough suppressant |

| Modern Applications | 1980s-present | Diverse therapeutic applications discovered |

The growing interest in 1,2,4-oxadiazole derivatives has been particularly pronounced in the last fifteen years, with research attention doubling during this period. This surge in scientific investigation reflects the recognition of these compounds as perfect frameworks for novel drug development, attributed to their unique bioisosteric properties and unusually wide spectrum of biological activities. Contemporary research has expanded beyond traditional pharmaceutical applications to include supramolecular liquid crystals and High Energy Density Materials, demonstrating the versatility of the 1,2,4-oxadiazole scaffold.

Positional Isomerism in Oxadiazole Systems

Positional isomerism in oxadiazole systems represents a fundamental aspect of heterocyclic chemistry that significantly influences the chemical and biological properties of these compounds. Oxadiazoles constitute a class of five-membered heterocyclic aromatic compounds containing one oxygen atom and two nitrogen atoms, with four distinct isomeric forms possible depending on the relative positions of the heteroatoms within the ring structure. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

The stability of these isomeric forms varies considerably, as demonstrated through thermodynamic calculations of free Gibbs energies. Research has established that the stability order decreases as follows: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole. The 1,3,4-oxadiazole isomer exhibits the highest stability with a free Gibbs energy of 0.0 kilocalories per mole, while the respective values for 1,2,3-, 1,2,4-, and 1,2,5-isomers are 21.28, 8.64, and 40.61 kilocalories per mole.

| Oxadiazole Isomer | Free Gibbs Energy (kcal/mol) | Stability Rank | Structural Characteristics |

|---|---|---|---|

| 1,3,4-Oxadiazole | 0.0 | 1 (most stable) | Symmetrical structure, high aromaticity |

| 1,2,4-Oxadiazole | 8.64 | 2 | Heterodiene character, aromatic nature |

| 1,2,3-Oxadiazole | 21.28 | 3 | Unstable, exists as diazoketone tautomer |

| 1,2,5-Oxadiazole | 40.61 | 4 (least stable) | High energy density applications |

The structural instability of the 1,2,3-oxadiazole isomer results in its existence solely as an unstable diazoketone tautomer due to cyclic structure instability, making the 1,3,4- and 1,2,4-isomers more frequently encountered in medicinal chemistry applications. Ultraviolet spectral data analysis reveals important differences between these isomers, particularly highlighting that the 1,2,4-oxadiazole heterocycle, despite its aromatic nature, exhibits more heterodiene character compared to 1,3,4-oxadiazoles, which display increased aromaticity most likely attributable to their symmetrical structure.

These distinctive characteristics differentiate 1,2,4-oxadiazole from its 1,3,4-isomer in terms of chemical reactivity patterns and biological activity profiles. The 1,2,5-oxadiazole derivatives have found specialized applications primarily as High Energy Density Materials and biologically active compounds with cytotoxic properties. Meanwhile, the 1,3,4-oxadiazole isomer has garnered the greatest scientific interest, as evidenced by the continuously rising number of publications since 2000, reflecting its importance in pharmaceutical industry applications, drug discovery processes, scintillating materials development, and dyestuff industry applications.

The bioisosteric equivalence of 1,2,4-oxadiazole derivatives with ester and amide moieties represents another crucial aspect of positional isomerism effects. This equivalence stems from the possibility of creating specific interactions such as hydrogen bonding, making oxadiazoles particularly useful alternatives when instability of ester or amide groups occurs, such as in hydrolysis-prone environments. This property has contributed significantly to the incorporation of 1,2,4-oxadiazole units in various pharmaceutical compounds, where metabolic stability and target specificity are paramount considerations.

属性

IUPAC Name |

3-(4-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-2-4-12(5-3-10)15-17-14(18-19-15)11-6-8-13(16)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCMNVXEQKFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353770 | |

| Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587006-12-0 | |

| Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of Amidoxime Intermediate

4-Bromobenzamide is converted to its amidoxime derivative (1 ) by treatment with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 h). The amidoxime intermediate is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

$$

\text{4-Bromobenzamide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{4-Bromophenylamidoxime} \, (\textbf{1})

$$

One-Pot Synthesis via Mercaptan-Mediated Cyclization

A streamlined one-pot method utilizes benzyl mercaptan as a cyclization promoter. This approach eliminates the need to isolate the amidoxime intermediate, enhancing synthetic efficiency:

Reaction Protocol

- Amidoxime Formation : 4-Bromobenzamide and hydroxylamine hydrochloride are heated in ethanol (80°C, 6 h).

- In Situ Cyclization : Without isolating the amidoxime, benzyl mercaptan (2.0 equiv) and $$\text{Cs}2\text{CO}3$$ (2.0 equiv) are added to the reaction mixture. The temperature is maintained at 80°C for an additional 5 h in acetonitrile.

Mechanistic Insight :

Benzyl mercaptan acts as a nucleophilic catalyst, facilitating the deprotonation of the amidoxime and subsequent attack on the acyl chloride. The thiol intermediate undergoes oxidative elimination to form the oxadiazole ring.

Yield and Purity :

- Isolated yields range from 70–78% after column chromatography (petroleum ether/ethyl acetate = 1:1).

- Purity exceeds 95% as confirmed by $$ ^1\text{H} $$ NMR and HPLC.

Patent-Based Method Using Hydroxyamidine and Acyl Chlorides

A patented industrial-scale synthesis employs hydroxyamidine derivatives and acyl chlorides in a biphasic solvent system:

Large-Scale Procedure

- Reaction Setup : 4-Bromophenylhydroxyamidine (1.0 equiv) and p-toluoyl chloride (1.1 equiv) are combined in 2-methyltetrahydrofuran ($$\text{2-MeTHF}$$) and water (10:1 v/v).

- Base Addition : Aqueous $$\text{NaOH}$$ (50% w/w) is added dropwise at 50°C to maintain a pH of 10–12.

- Cyclization : The mixture is stirred at 60°C for 48 h, during which the oxadiazole precipitates.

- Workup : The crude product is filtered, washed with hot water, and recrystallized from ethanol to afford the pure compound.

Advantages :

- Solvent System : $$\text{2-MeTHF}$$/water enables easy phase separation and reduces solvent waste.

- Yield : 82–87% on multi-gram scales (up to 50 mmol).

- Purity : Residual chloride content <200 ppm, meeting pharmaceutical-grade standards.

Comparative Analysis of Methods

| Parameter | Cyclization with Acyl Chlorides | Mercaptan-Mediated | Patent-Based Method |

|---|---|---|---|

| Yield | 75–85% | 70–78% | 82–87% |

| Reaction Time | 12–18 h | 11 h (one-pot) | 48 h |

| Purification | Column chromatography | Column chromatography | Recrystallization |

| Scalability | Lab-scale (≤10 mmol) | Lab-scale | Industrial (≥50 mmol) |

| Key Advantage | High purity | One-pot efficiency | Low solvent waste |

Mechanistic Considerations and Side Reactions

Competing Pathways

- Hydrolysis of Acyl Chlorides : In aqueous conditions, acyl chlorides may hydrolyze to carboxylic acids, reducing yields. This is mitigated by using anhydrous solvents or rapid mixing.

- Oxadiazole Isomerization : Prolonged heating above 100°C can lead to isomerization to 1,3,4-oxadiazoles, necessitating strict temperature control.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of 3-(4-bromophenyl)-5-p-tolyl-1,2,4-oxadiazole as an anticancer agent:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. It has been shown to increase p53 expression levels and activate caspase-3 in MCF-7 breast cancer cells, leading to programmed cell death .

- Efficacy Against Cancer Cell Lines : In vitro studies reveal that this compound has significant activity against multiple cancer types. For instance:

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Studies indicate that substituents on the aromatic rings significantly influence its potency:

- Electron-withdrawing groups (EWGs) at specific positions enhance anticancer activity.

- Variations in the oxadiazole structure can lead to improved selectivity and potency against specific cancer cell lines .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Antitumor Activity : A series of derivatives based on 1,2,4-oxadiazole were synthesized and tested against various cancer cell lines. The most promising derivatives showed IC50 values significantly lower than those of established chemotherapeutics .

- Molecular Docking Studies : Computational studies have suggested strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These insights are critical for future drug design efforts aimed at enhancing efficacy and reducing side effects .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, resulting in inhibition or activation of its function.

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)-5-(p-tolyl)-1,2,4-oxadiazole

- 3-(4-Fluorophenyl)-5-(p-tolyl)-1,2,4-oxadiazole

- 3-(4-Methylphenyl)-5-(p-tolyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as chlorine, fluorine, or methyl groups. The bromine atom can also enhance the compound’s potential biological activity and its utility in various chemical reactions.

生物活性

3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H11BrN2O

- Molecular Weight : 315.16 g/mol

- CAS Number : 587006-12-0

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 0.67 |

| PC-3 (Prostate Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These values indicate that the compound exhibits promising cytotoxic effects against these cancer types, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth. For instance:

- Inhibition of EGFR (Epidermal Growth Factor Receptor) and Src kinase pathways has been reported, with IC50 values of 0.24 µM and 0.96 µM respectively .

- The compound also shows inhibitory activity against several enzymes involved in cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CA) .

Other Biological Activities

Beyond its anticancer properties, oxadiazole derivatives have been studied for a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to reduce inflammation markers in vitro.

- Neuroprotective Properties : Certain oxadiazoles have been linked to neuroprotective effects that may benefit conditions like Alzheimer's disease.

Case Studies

-

Study on Anticancer Efficacy :

A study evaluated the compound's efficacy against a panel of cancer cell lines and reported significant growth inhibition in melanoma and breast cancer models. The results indicated that modifications to the oxadiazole structure could enhance potency and selectivity . -

Mechanistic Insights :

Research into the molecular docking of oxadiazole derivatives revealed strong binding affinities to targets such as BChE (butyrylcholinesterase), which is crucial in neurodegenerative diseases . This suggests a dual role where these compounds may serve both as anticancer agents and neuroprotective agents.

常见问题

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-5-p-tolyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization reactions between amidoximes and acyl chlorides. For example:

Precursor Preparation : React 4-bromobenzamidoxime with p-tolyl carbonyl chloride in anhydrous dichloromethane.

Cyclization : Use phosphoryl chloride (POCl₃) as a dehydrating agent at 90°C for 6–8 hours .

Purification : Neutralize with NaHCO₃, filter, and purify via silica column chromatography (eluent: CH₂Cl₂/MeOH 9.5:0.5).

Optimization Tips :

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.0–8.0 ppm and oxadiazole ring carbons at ~162–165 ppm .

- IR Spectroscopy : Confirm C=N and C-O stretches at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively .

- X-ray Crystallography : Resolve bond lengths (e.g., N-O ≈ 1.36 Å, C-Br ≈ 1.89 Å) and dihedral angles between aromatic rings (e.g., 15–25°) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer :

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

- NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm substitution patterns .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 344.02 (C₁₅H₁₀BrN₂O⁺) .

- UV-Vis : Detect π→π* transitions (λmax ≈ 270 nm) in ethanol .

Advanced Research Questions

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic substitution sites (e.g., bromine’s para-directing effect) .

- Molecular Dynamics : Simulate solvation effects in DMSO to rationalize solubility trends .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for similar oxadiazoles?

Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, solvent controls) .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted amidoxime) that may skew bioactivity results .

- Dose-Response Curves : Validate potency thresholds (e.g., ≥95% purity required for reliable IC₅₀) .

Q. How can substituent effects on the oxadiazole ring be systematically studied?

Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the p-tolyl position .

- Kinetic Profiling : Measure reaction rates (via ¹H NMR) to assess steric/electronic impacts on cyclization .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (Tdec ≈ 220°C) to guide material science applications .

Q. What advanced techniques elucidate this compound’s role in photophysical applications?

Methodological Answer :

- Fluorescence Quenching : Titrate with nitroaromatics to assess sensing potential (e.g., Stern-Volmer constant Ksv) .

- X-ray Crystallography : Correlate solid-state packing (e.g., π-stacking distances) with luminescence properties .

- TD-DFT : Predict excited-state behavior (e.g., charge-transfer transitions) .

Q. How do crystallographic and spectroscopic data align in structural validation?

Methodological Answer :

- Overlay Analysis : Compare DFT-optimized structures with X-ray coordinates (RMSD < 0.1 Å) .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) from crystallographic data .

- Vibrational Assignments : Match experimental IR peaks (e.g., C-Br stretch at 658 cm⁻¹) to computed spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。